REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][CH3:6])([O-:3])=[O:2].C(O[CH:10]([OH:15])[C:11]([F:14])([F:13])[F:12])C.C([O-])([O-])=O.[K+].[K+].Cl>[Cl-].[Na+].O>[F:14][C:11]([F:12])([F:13])[CH:10]([OH:15])[CH:4]([N+:1]([O-:3])=[O:2])[CH2:5][CH3:6] |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCC
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)F)O
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Brine
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
the lower organic layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (2×30 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel with a gradient elution of CH2Cl2:hexane (50:50), CH2Cl2:hexane (75:25), CH2Cl2 (100%) and MeOH:CH2Cl2 (5:95)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(CC)[N+](=O)[O-])O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |